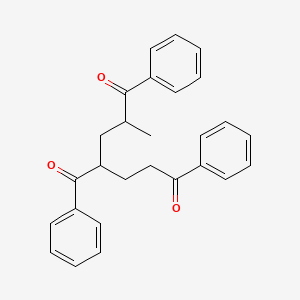
4-Benzoyl-2-methyl-1,7-diphenylheptane-1,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoyl-2-methyl-1,7-diphenylheptane-1,7-dione is an organic compound known for its unique structure and properties. It is characterized by the presence of benzoyl and phenyl groups attached to a heptane backbone, making it a compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-2-methyl-1,7-diphenylheptane-1,7-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with a suitable heptane derivative in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Benzoyl-2-methyl-1,7-diphenylheptane-1,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-Benzoyl-2-methyl-1,7-diphenylheptane-1,7-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Benzoyl-2-methyl-1,7-diphenylheptane-1,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzoyl and phenyl groups can engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
- 4-Benzoyl-1,7-diphenylheptane-1,7-dione
- 2-Methyl-1,7-diphenylheptane-1,7-dione
- 4-Benzoyl-2-methyl-1,7-diphenylhexane-1,7-dione
Comparison: 4-Benzoyl-2-methyl-1,7-diphenylheptane-1,7-dione stands out due to the presence of both benzoyl and methyl groups, which can influence its reactivity and interactions. Compared to its analogs, this compound may exhibit unique chemical and biological properties, making it a valuable subject of study.
Propiedades
Número CAS |
63698-05-5 |
|---|---|
Fórmula molecular |
C27H26O3 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
4-benzoyl-2-methyl-1,7-diphenylheptane-1,7-dione |
InChI |
InChI=1S/C27H26O3/c1-20(26(29)22-13-7-3-8-14-22)19-24(27(30)23-15-9-4-10-16-23)17-18-25(28)21-11-5-2-6-12-21/h2-16,20,24H,17-19H2,1H3 |
Clave InChI |
OXEGMDJBDYOLJR-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(CCC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B14491776.png)


![N-{3-[4-(Benzyloxy)phenyl]-3-hydroxy-3-phenylpropyl}benzamide](/img/structure/B14491782.png)
![2-Methyl-2-{2-[(pentamethyldisiloxanyl)oxy]ethyl}-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B14491785.png)









